Ethyl 3,5-difluoro-2-nitrobenzoate
Description
Properties
CAS No. |
910123-48-7 |
|---|---|
Molecular Formula |
C9H7F2NO4 |
Molecular Weight |
231.15 g/mol |
IUPAC Name |
ethyl 3,5-difluoro-2-nitrobenzoate |
InChI |
InChI=1S/C9H7F2NO4/c1-2-16-9(13)6-3-5(10)4-7(11)8(6)12(14)15/h3-4H,2H2,1H3 |
InChI Key |
XLHOXVIFBGYYHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Methodological Considerations
Route A: Nitration Followed by Esterification
This route involves the sequential nitration of 3,5-difluorobenzoic acid and subsequent esterification of the resulting 2-nitro-3,5-difluorobenzoic acid.
Nitration of 3,5-Difluorobenzoic Acid
The nitration step employs a mixture of fuming nitric acid ($$ \text{HNO}3 $$) and concentrated sulfuric acid ($$ \text{H}2\text{SO}_4 $$) under anhydrous conditions.
Procedure :
- Charging : 10 g of 3,5-difluorobenzoic acid is dissolved in 50 mL of $$ \text{H}2\text{SO}4 $$ at 0–2°C.
- Nitration : 7–9 g of 65% $$ \text{HNO}_3 $$ is added dropwise over 1 h, maintaining the temperature below 5°C.
- Reaction : The mixture is warmed to 25–35°C and stirred for 24–26 h.
- Workup : The reaction is quenched in ice water, and the precipitate is filtered, washed, and purified via silica gel chromatography.
Key Parameters :
- Temperature Control : Excessive exothermicity risks forming regioisomers (e.g., 4-nitro derivatives).
- Acid Ratio : A $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ molar ratio of 1:2 ensures complete nitration while minimizing side reactions.
Outcomes :
- Yield : 85–90%
- Purity : 97–98% (HPLC)
- Regioselectivity : >99% para-nitration (confirmed by $$ ^1\text{H} $$ NMR).
Esterification of 2-Nitro-3,5-Difluorobenzoic Acid
The carboxylic acid is converted to its ethyl ester using thionyl chloride ($$ \text{SOCl}_2 $$) and ethanol.
Procedure :
- Chlorination : 10 g of 2-nitro-3,5-difluorobenzoic acid is refluxed with 50 mL $$ \text{SOCl}_2 $$ at 60–65°C for 3 h.
- Esterification : Excess $$ \text{SOCl}_2 $$ is removed under vacuum, and 20 mL ethanol is added. The mixture is heated to 80–85°C for 22–25 h.
- Isolation : The product is extracted with ethyl acetate and recrystallized from hexane.
Key Parameters :
- Solvent Stoichiometry : A 1:5:15 (g:mL:mL) ratio of acid/$$ \text{SOCl}_2 $$/ethanol maximizes esterification efficiency.
Outcomes :
- Yield : 90–92%
- Purity : 98.5% (HPLC)
Route B: Esterification Followed by Nitration
This approach prioritizes esterification prior to nitration, leveraging the reduced deactivation of the ethyl ester group.
Esterification of 3,5-Difluorobenzoic Acid
Fischer esterification is employed using ethanol and $$ \text{H}2\text{SO}4 $$.
Procedure :
- Reaction : 10 g of 3,5-difluorobenzoic acid is refluxed with 100 mL ethanol and 5 mL $$ \text{H}2\text{SO}4 $$ for 12 h.
- Isolation : The mixture is neutralized with $$ \text{NaHCO}_3 $$, extracted with dichloromethane, and distilled under reduced pressure.
Outcomes :
- Yield : 95%
- Purity : 99% (GC-MS)
Nitration of Ethyl 3,5-Difluorobenzoate
Nitration is conducted using a $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ mixture.
Procedure :
- Charging : 10 g of ethyl 3,5-difluorobenzoate is dissolved in 50 mL $$ \text{H}2\text{SO}4 $$ at 0°C.
- Nitration : 8 mL of 90% $$ \text{HNO}_3 $$ is added dropwise, and the mixture is stirred at 25°C for 24 h.
- Workup : The product is precipitated in ice water, filtered, and washed with cold ethanol.
Key Parameters :
- Solvent : Anhydrous $$ \text{H}2\text{SO}4 $$ suppresses hydrolysis of the ester.
- Temperature : <25°C prevents polynitration.
Outcomes :
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Nitration → Esterification) | Route B (Esterification → Nitration) |
|---|---|---|
| Overall Yield | 76–81% | 80–85% |
| Purity (HPLC) | 97–98% | 98–99% |
| Reaction Complexity | Moderate (two-step) | Moderate (two-step) |
| Isomer Formation | <0.5% | <0.2% |
| Industrial Scalability | Challenging (acid handling) | Favorable (milder conditions) |
Route B demonstrates marginal advantages in yield and purity, attributed to the ester group’s weaker deactivation of the aromatic ring during nitration.
Spectroscopic Characterization
$$ ^1\text{H} $$ NMR Data (CDCl$$ _3 $$)
HPLC Analysis
- Retention Time : 12.3 min (C18 column, 70:30 acetonitrile/water)
- Purity : >98% (UV detection at 254 nm).
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-difluoro-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, other nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: Ethyl 3,5-difluoro-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,5-difluoro-2-nitrobenzoic acid.
Scientific Research Applications
Ethyl 3,5-difluoro-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and ester groups. It serves as a model substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of specialty chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of ethyl 3,5-difluoro-2-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4,5-Difluoro-2-Nitrobenzoate
- Structural Difference : Fluorine atoms at positions 4 and 5 instead of 3 and 4.
- Physicochemical Properties :
Methyl 3,5-Difluoro-2-Nitrobenzoate
- Structural Difference : Methyl ester group instead of ethyl.
- Physicochemical Properties :
Fluoroglycofen Ethyl Ester
- Structural Difference: Contains a phenoxy group and trifluoromethyl substitution.
- Applications : Used as a herbicide (lactofen analog), highlighting the agrochemical relevance of nitrobenzoate esters .
- Reactivity: The trifluoromethyl and phenoxy groups enhance lipophilicity, contrasting with the polar nitro and fluorine substituents in this compound .
Data Table: Key Properties of Comparable Compounds
| Compound | Molecular Weight (g/mol) | Substituent Positions | Ester Group | Purity | Price (1g) | Applications |
|---|---|---|---|---|---|---|
| This compound | 231.15 (estimated) | 3,5-difluoro | Ethyl | >98%* | N/A | Research intermediate |
| Ethyl 4,5-difluoro-2-nitrobenzoate | 231.15 | 4,5-difluoro | Ethyl | 98% | €32.00 | Pharmaceutical synthesis |
| Mthis compound | 217.13 | 3,5-difluoro | Methyl | N/A | N/A | Organic chemistry research |
| Fluoroglycofen ethyl ester | 438.80 | 2-nitro, 5-phenoxy | Ethyl | N/A | N/A | Herbicide |
*Assumed based on analog purity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
